molecular formula C22H20N6O2 B2415249 8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 916029-94-2

8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2415249
CAS No.: 916029-94-2
M. Wt: 400.442
InChI Key: LOFHRKRWXJMVPK-UHFFFAOYSA-N
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Description

8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated them for their potential anxiolytic and antidepressant activities. They found that some derivatives exhibited promising activities in preclinical models, suggesting a potential for therapeutic application in mood disorders (Zagórska et al., 2009).

Receptor Affinity and Molecular Studies

Further research by Zagórska et al. (2015) on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones evaluated their affinity for serotoninergic and dopaminergic receptors. The study identified compounds with significant ligand activity, highlighting the importance of substituents on the imidazo[2,1-f]purine system for receptor affinity and selectivity. This research underscores the compound's potential in developing new drugs for psychiatric and neurological disorders (Zagórska et al., 2015).

Antagonistic Activity on A3 Adenosine Receptors

Baraldi et al. (2008) extended their studies on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, focusing on improving potency and hydrophilicity to serve as potent and selective A(3) adenosine receptor antagonists. Through structural modifications and evaluation of their A(3) binding disposition via docking and 3D-QSAR studies, they sought to optimize these molecules for better therapeutic profiles (Baraldi et al., 2008).

Solid-Phase Synthesis Techniques

Karskela and Lönnberg (2006) developed a method for solid-supported synthesis of (3H-imidazo[2,1-i]purin-7-yl)methyl amines, demonstrating an efficient approach to synthesizing imidazo[2,1-i]purine derivatives. This method highlights the versatility and potential of imidazo[2,1-i]purine frameworks in drug development and chemical synthesis (Karskela & Lönnberg, 2006).

Properties

IUPAC Name

6-(2-aminophenyl)-2-benzyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-14-12-26-18-19(24-21(26)28(14)17-11-7-6-10-16(17)23)25(2)22(30)27(20(18)29)13-15-8-4-3-5-9-15/h3-12H,13,23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFHRKRWXJMVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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